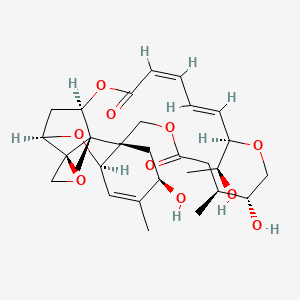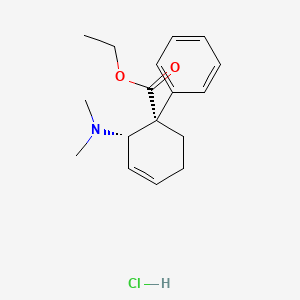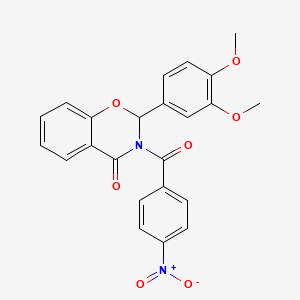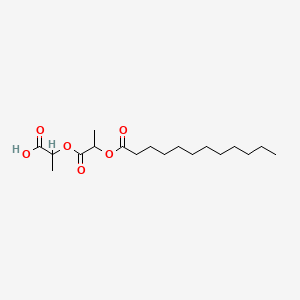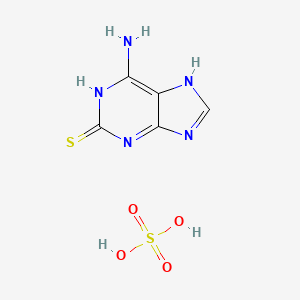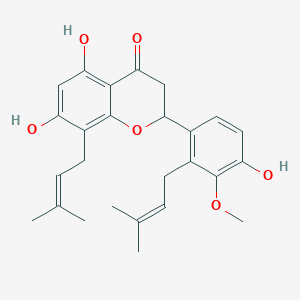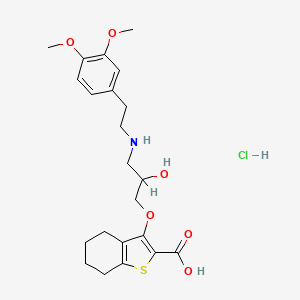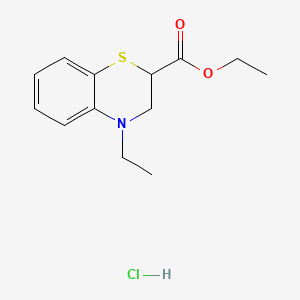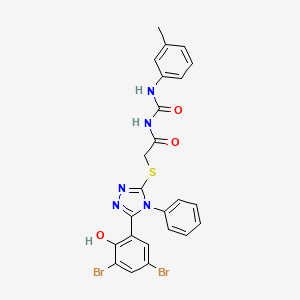
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-pirimidinona, tetrahidro-1-(2-(4-metoxifenil)etil)-2-tioxo- es un compuesto heterocíclico que presenta un núcleo de pirimidinona con un grupo tioxo y un sustituyente metoxifeniletil
Métodos De Preparación
La síntesis de 4(1H)-pirimidinona, tetrahidro-1-(2-(4-metoxifenil)etil)-2-tioxo- normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de pirimidinona: Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones ácidas o básicas.
Introducción del grupo tioxo: El grupo tioxo normalmente se introduce mediante una reacción de tiación, donde un grupo carbonilo se convierte en un grupo tiocarbonilo utilizando reactivos como el reactivo de Lawesson o el pentasulfuro de fósforo.
Adición del grupo metoxifeniletil: Este paso a menudo implica reacciones de sustitución nucleófila o acoplamiento para unir el grupo metoxifeniletil al núcleo de pirimidinona.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza, así como el uso de condiciones de reacción escalables y técnicas de purificación.
Análisis De Reacciones Químicas
4(1H)-pirimidinona, tetrahidro-1-(2-(4-metoxifenil)etil)-2-tioxo- experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfóxidos o sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Las reacciones de reducción pueden convertir el grupo tioxo en un tiol o un sulfuro utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El grupo metoxilo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila aromática.
Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento, como las reacciones de Suzuki o Heck, para formar moléculas más complejas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen bases, ácidos, catalizadores y solventes como etanol, diclorometano y dimetilformamida. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
4(1H)-pirimidinona, tetrahidro-1-(2-(4-metoxifenil)etil)-2-tioxo- tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se investiga por su potencial como agente terapéutico debido a su estructura única y actividad biológica. Puede servir como un compuesto guía para el desarrollo de nuevos medicamentos dirigidos a enfermedades específicas.
Estudios biológicos: Los investigadores estudian las interacciones del compuesto con moléculas biológicas, como enzimas y receptores, para comprender su mecanismo de acción y sus posibles efectos terapéuticos.
Aplicaciones industriales: El compuesto se puede utilizar como intermediario en la síntesis de otras sustancias químicas o materiales valiosos, incluidos los productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 4(1H)-pirimidinona, tetrahidro-1-(2-(4-metoxifenil)etil)-2-tioxo- implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a varios efectos biológicos. Las vías exactas e interacciones moleculares dependen del contexto y la aplicación específicos del compuesto.
Comparación Con Compuestos Similares
Los compuestos similares a 4(1H)-pirimidinona, tetrahidro-1-(2-(4-metoxifenil)etil)-2-tioxo- incluyen otros derivados de pirimidinona y heterociclos sustituidos con tioxo. Estos compuestos pueden compartir propiedades químicas y actividades biológicas similares, pero difieren en sus sustituyentes específicos y estructura general. Algunos ejemplos de compuestos similares incluyen:
Derivados de 1,2,3,4-tetrahidroisoquinolina: Estos compuestos tienen una estructura tetrahidro similar y se estudian por sus actividades biológicas.
Pirimidinas sustituidas con tioxo: Estos compuestos presentan un grupo tioxo y se investigan por sus posibles aplicaciones terapéuticas.
La singularidad de 4(1H)-pirimidinona, tetrahidro-1-(2-(4-metoxifenil)etil)-2-tioxo- radica en su combinación específica de grupos funcionales y sustituyentes, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
88655-27-0 |
|---|---|
Fórmula molecular |
C13H16N2O2S |
Peso molecular |
264.35 g/mol |
Nombre IUPAC |
1-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C13H16N2O2S/c1-17-11-4-2-10(3-5-11)6-8-15-9-7-12(16)14-13(15)18/h2-5H,6-9H2,1H3,(H,14,16,18) |
Clave InChI |
LVABZLVGGKQTPD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCN2CCC(=O)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




